3-Chloro-7-methyl-1,6-naphthyridine
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Overview
Description
3-Chloro-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms
Mechanism of Action
Target of Action
3-Chloro-7-methyl-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . They have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given its potential pharmacological activities, it can be inferred that it may have a significant impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often require prolonged refluxing in concentrated acids or the use of specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as thiols, leading to the formation of sulfides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Base-catalyzed conditions are often used for substitution reactions involving thiols.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives of 1,6-naphthyridine, which may exhibit different biological activities.
Scientific Research Applications
3-Chloro-7-methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is explored for its potential anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Studies: The compound is used in studies related to its pharmacological properties and mechanism of action.
Industrial Applications: It finds use in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Comparison with Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar fused-ring system but differ in the position of nitrogen atoms and substituents.
1,8-Naphthyridine Derivatives: Another class of naphthyridines with different biological activities and synthetic routes.
Uniqueness: 3-Chloro-7-methyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-7-methyl-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-9-7(4-11-6)3-8(10)5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYELDCCCXQEHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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